2-{[3,5-Di(trifluoromethyl)anilino]methylidene}-4,4,4-trifluoro-1-(2-thienyl)butane-1,3-dione
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Overview
Description
2-{[3,5-Di(trifluoromethyl)anilino]methylidene}-4,4,4-trifluoro-1-(2-thienyl)butane-1,3-dione is a complex organic compound known for its unique chemical structure and properties. This compound features multiple trifluoromethyl groups and a thienyl ring, making it a subject of interest in various fields of scientific research, including chemistry, biology, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3,5-Di(trifluoromethyl)anilino]methylidene}-4,4,4-trifluoro-1-(2-thienyl)butane-1,3-dione typically involves the following steps:
Formation of the Aniline Derivative: The starting material, 3,5-di(trifluoromethyl)aniline, is prepared through the nitration of 3,5-di(trifluoromethyl)benzene followed by reduction.
Condensation Reaction: The aniline derivative undergoes a condensation reaction with 4,4,4-trifluoro-1-(2-thienyl)butane-1,3-dione in the presence of a suitable catalyst, such as acetic acid or a Lewis acid, to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes precise control of temperature, pressure, and the use of high-purity reagents. Continuous flow reactors and automated synthesis systems can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thienyl ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or other reduced forms.
Substitution: The trifluoromethyl groups and the thienyl ring can participate in various substitution reactions, such as nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Conditions may include the use of strong bases or nucleophiles, such as sodium hydride (NaH) or organolithium reagents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or other reduced derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel materials.
Biology
In biological research, the compound’s potential as a bioactive molecule is investigated. Its interactions with biological targets, such as enzymes or receptors, can lead to the discovery of new drugs
Properties
Molecular Formula |
C17H8F9NO2S |
---|---|
Molecular Weight |
461.3 g/mol |
IUPAC Name |
(E)-3-[[3,5-bis(trifluoromethyl)phenyl]iminomethyl]-1,1,1-trifluoro-4-hydroxy-4-thiophen-2-ylbut-3-en-2-one |
InChI |
InChI=1S/C17H8F9NO2S/c18-15(19,20)8-4-9(16(21,22)23)6-10(5-8)27-7-11(14(29)17(24,25)26)13(28)12-2-1-3-30-12/h1-7,28H/b13-11+,27-7? |
InChI Key |
OFRGPGUDRHWTSU-WWAQNQHRSA-N |
Isomeric SMILES |
C1=CSC(=C1)/C(=C(/C=NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)\C(=O)C(F)(F)F)/O |
Canonical SMILES |
C1=CSC(=C1)C(=C(C=NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)C(=O)C(F)(F)F)O |
Origin of Product |
United States |
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